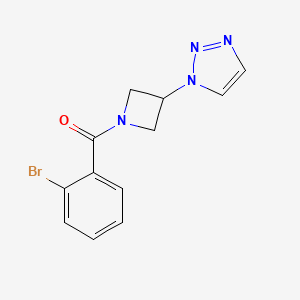
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C12H11BrN4O and its molecular weight is 307.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives have been recognized for their significant potential in drug development due to their wide range of biological activities. The structural versatility of triazoles allows for the design of new drugs targeting various diseases. For instance, Ferreira et al. (2013) highlighted the importance of triazole derivatives in the preparation of new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This review emphasizes the need for new, more efficient preparations of triazoles that consider green chemistry, energy saving, and sustainability, underscoring the ongoing challenge to find new prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes and Eco-Friendly Approaches
The eco-friendly synthesis of triazoles is a current topic of interest, given the environmental impact of traditional chemical synthesis methods. De Souza et al. (2019) reviewed eco-friendly methods for synthesizing triazoles, highlighting the benefits of using microwave irradiation and easily recoverable catalysts. This approach not only offers advantages such as shorter reaction times and higher yields but also aligns with the industrial synthesis of drugs, showcasing the potential of triazoles in sustainable drug manufacturing (De Souza et al., 2019).
Corrosion Inhibition for Metal Surfaces
Triazole derivatives also find applications beyond the pharmaceutical industry, such as in corrosion inhibition for metal surfaces. Hrimla et al. (2021) discussed the use of 1,2,3-triazole compounds as molecular corrosion inhibitors for various metals in aggressive media. The review accounts for significant research results on the design, synthesis, and efficiency of triazole derivatives as corrosion inhibitors, highlighting their non-toxic, environmentally friendly, and stable nature under acidic conditions (Hrimla et al., 2021).
Antibacterial and Antifungal Agents
The search for new antibacterial and antifungal agents is a constant endeavor in the fight against drug-resistant pathogens. Xu et al. (2019) reviewed the recent advances in 1,2,3-triazole-containing hybrids as potential anticancer agents, covering their action mechanisms and structure-activity relationships. This indicates the broader applicability of triazole derivatives in developing agents against various clinically significant organisms, including those resistant to current treatments (Xu et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as (2-bromophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, contains a 1,2,3-triazole ring, which is a structural fragment that makes it attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds, facilitated by the 1,2,3-triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases . These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines . They have also been used in the design of antiviral drugs .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biological targets it interacts with. Given its potential use in the synthesis of various active compounds, the results of its action could include antimicrobial, anticancer, and antiviral effects .
Safety and Hazards
Like all chemicals, triazole derivatives should be handled with care. They can pose various hazards, such as causing skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .
Future Directions
Given the broad range of biological activities exhibited by triazole derivatives, they have become an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis of new triazole derivatives and their potential applications in medicine. This includes the development of more potent and effective antiviral agents , as well as the exploration of their potential as anticancer agents .
Properties
IUPAC Name |
(2-bromophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-6-5-14-15-17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHFICHXGYCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)


![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)
![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)


![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)
